1-(5-Methoxypyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-(5-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-2-3-10(12-8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLUQPNNBGBDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158399-62-3 | |
| Record name | 1-(5-methoxypyridin-2-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-2-yl)piperazine typically involves the reaction of 5-methoxypyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperazine, followed by nucleophilic substitution with 5-methoxypyridine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Methoxypyridin-2-yl)piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxypyridin-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperazine ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
Scientific Research Applications
Chemistry
1-(5-Methoxypyridin-2-yl)piperazine serves as a building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for developing new materials and intermediates in organic synthesis.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of piperazine can possess significant antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with microbial membranes, disrupting their integrity .
- Antifungal Activity : Similar studies reveal promising antifungal effects against pathogens like Candida albicans, indicating its potential use in treating fungal infections .
Medicine
1-(5-Methoxypyridin-2-yl)piperazine is under investigation for its potential as a therapeutic agent . Its interaction with GABA receptors suggests a role in neurological applications, particularly in the treatment of disorders such as anxiety and depression.
Case Study Example : A study explored the cytotoxic effects of piperazine derivatives on cancer cell lines, demonstrating that modifications to the piperazine structure can enhance efficacy against specific types of cancer cells, including colon and lung cancer .
Industrial Applications
In the industrial sector, 1-(5-Methoxypyridin-2-yl)piperazine is utilized in the production of specialty chemicals and intermediates. Its unique chemical properties make it suitable for applications ranging from agrochemicals to advanced material synthesis .
Summary Table of Applications
| Application Area | Specific Uses | Notable Effects |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial & antifungal research | Effective against S. aureus, E. coli, C. albicans |
| Medicine | Neurological disorder treatment | Potential GABA receptor modulation |
| Industry | Specialty chemicals production | Versatile applications in various sectors |
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in various physiological effects . This interaction is crucial for its potential therapeutic applications, particularly in the modulation of neurotransmitter activity in the central nervous system.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Piperazine derivatives vary widely in biological activity depending on substituents. Below is a detailed comparison of 1-(5-Methoxypyridin-2-yl)piperazine with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Impact :
- Aromatic Substitution : The position and nature of aryl groups (e.g., methoxy vs. chloro) significantly alter receptor selectivity. For example, 1-(2-methoxyphenyl)piperazine shows dopamine D₂ affinity, while mCPP (3-chlorophenyl) targets serotonin receptors .
- Methoxy Groups : Methoxy substituents on pyridine (as in the target compound) or phenyl rings enhance lipophilicity and may improve blood-brain barrier penetration, a critical factor for CNS-targeting drugs .
Biological Activity: Serotonergic Activity: mCPP and TFMPP (1-(m-trifluoromethylphenyl)piperazine) are 5-HT₁B/5-HT₂C agonists, reducing locomotor activity via serotonin receptor activation . Anticancer Potential: Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit cytotoxicity against liver, breast, and colon cancer cells, likely via apoptosis induction . Antibacterial Activity: Piperazines with substituted phenyl groups (e.g., 1-(substituted phenyl)piperazine) inhibit bacterial DNA topoisomerase II, though bulky groups may reduce efficacy .
Mechanistic Insights from Receptor Binding and Docking Studies
- Dopamine D₂ Receptor : 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (a structural analog) showed the highest D₂ affinity (Ki < 50 nM) due to hydrophobic interactions and hydrogen bonding with the receptor’s orthosteric site .
- Serotonin Receptors : mCPP’s 3-chlorophenyl group facilitates 5-HT₂C binding, while the methoxy group in 1-(5-Methoxypyridin-2-yl)piperazine may confer selectivity for other 5-HT subtypes .
- Kinase Inhibition : Piperazine derivatives with six-membered heterocycles (e.g., pyrimidine or pyridine) exhibit higher PI3Kδ inhibitory activity compared to five-membered rings, as seen in pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
1-(5-Methoxypyridin-2-yl)piperazine is a piperazine derivative that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
1-(5-Methoxypyridin-2-yl)piperazine features a methoxy group at the 5-position of the pyridine ring, which enhances its lipophilicity and biological membrane permeability. Its structural formula can be represented as follows:
This compound's unique substitution pattern influences its reactivity and biological activity compared to other piperazine derivatives.
The primary mechanism of action involves the compound's interaction with GABA receptors. It acts as a GABA receptor agonist, leading to hyperpolarization of nerve endings, which can influence various physiological processes including:
- Cell signaling pathways
- Gene expression
- Cellular metabolism
The binding affinity to GABA receptors suggests potential applications in treating neurological disorders.
Antimicrobial Properties
Research indicates that 1-(5-Methoxypyridin-2-yl)piperazine exhibits significant antimicrobial activity. In a study evaluating various piperazine derivatives, this compound demonstrated promising antibacterial effects against several pathogens. The results are summarized in Table 1:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
| Candida albicans | 12 μg/mL |
These findings suggest that the compound may be effective in treating infections caused by these microorganisms .
Anti-inflammatory Activity
In addition to its antimicrobial properties, 1-(5-Methoxypyridin-2-yl)piperazine has been evaluated for anti-inflammatory effects. A series of related compounds were tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results are presented in Table 2:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 1-(5-Methoxypyridin-2-yl)piperazine | 65% | 70% |
| Dexamethasone (control) | 71% | 84% |
These results indicate that the compound exhibits comparable anti-inflammatory activity to standard treatments .
Study on Neurological Applications
A specific study focused on the potential use of 1-(5-Methoxypyridin-2-yl)piperazine as a therapeutic agent for neurological disorders. The study demonstrated that the compound could modulate neurotransmitter release, potentially offering benefits in conditions such as anxiety and depression. The findings highlighted its efficacy in preclinical models, where it significantly reduced anxiety-like behaviors .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted to understand how variations in structure affect biological activity. For instance, modifications in the methoxy group's position resulted in different binding affinities to GABA receptors and altered antimicrobial potency. The study concluded that maintaining the methoxy group at the 5-position is crucial for optimal activity .
Q & A
Q. What are the established synthetic routes for 1-(5-Methoxypyridin-2-yl)piperazine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions to introduce the 5-methoxypyridin-2-yl group to the piperazine core. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature control : Moderate temperatures (60–100°C) balance reaction rate and side-product formation .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., K₂CO₃) facilitate bond formation . Yield optimization often employs Design of Experiments (DoE) to evaluate parameter interactions .
Q. Which spectroscopic and analytical techniques are critical for characterizing 1-(5-Methoxypyridin-2-yl)piperazine?
Structural validation requires:
- NMR spectroscopy : ¹H/¹³C NMR confirm substituent positions and piperazine ring integrity .
- Mass spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-O-C stretch of methoxy at ~1250 cm⁻¹) . Purity assessment uses HPLC with UV detection (λ ≈ 254 nm) .
Q. How is the preliminary biological activity of 1-(5-Methoxypyridin-2-yl)piperazine assessed in vitro?
Initial screens focus on:
- Receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) quantify affinity .
- Toxicity profiling : MTT assays on cell lines (e.g., HEK293) assess cytotoxicity .
- Enzymatic inhibition : Kinase or protease inhibition assays evaluate mechanistic pathways .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation in 1-(5-Methoxypyridin-2-yl)piperazine synthesis?
Advanced optimization strategies include:
- Flow chemistry : Enhances heat/mass transfer, reducing decomposition .
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving selectivity .
- In-situ monitoring : Raman spectroscopy tracks intermediate formation for real-time adjustments . Computational tools (e.g., DFT) predict reactive intermediates to guide condition selection .
Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy for 1-(5-Methoxypyridin-2-yl)piperazine derivatives?
Discrepancies may arise from metabolic instability or off-target effects. Mitigation approaches:
- Metabolic profiling : LC-MS/MS identifies major metabolites in liver microsomes .
- Structure-Activity Relationship (SAR) : Systematic modification of the methoxypyridine or piperazine moieties isolates critical pharmacophores .
- Pharmacokinetic studies : Radiolabeled compounds track absorption/distribution in animal models .
Q. What computational methods are suitable for predicting the binding mode of 1-(5-Methoxypyridin-2-yl)piperazine to biological targets?
Key methodologies include:
- Molecular docking : Autodock Vina or Schrödinger Suite predicts ligand-receptor interactions (e.g., serotonin 5-HT₂A) .
- Molecular Dynamics (MD) simulations : GROMACS assesses binding stability under physiological conditions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions at active sites .
Q. What advanced techniques elucidate degradation pathways of 1-(5-Methoxypyridin-2-yl)piperazine under environmental or physiological conditions?
Degradation mechanisms are studied via:
- Advanced Oxidation Processes (AOPs) : ROS (e.g., •OH, SO₄•⁻) generated by Co-PCN catalysts cleave the piperazine ring, analyzed by LC-QTOF-MS .
- Isotopic labeling : ¹⁸O/²H isotopes trace bond cleavage sites in hydrolysis studies .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
